molecular formula C11H22N2 B1356329 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine CAS No. 914202-86-1

1-(1-Cyclohexylpyrrolidin-3-yl)methanamine

Cat. No.: B1356329
CAS No.: 914202-86-1
M. Wt: 182.31 g/mol
InChI Key: SIQRKOMGBAVKOH-UHFFFAOYSA-N
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Description

1-(1-Cyclohexylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C11H22N2 It is known for its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring, and a methanamine group

Scientific Research Applications

1-(1-Cyclohexylpyrrolidin-3-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylamine with 3-pyrrolidinone under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Cyclohexylpyrrolidin-3-yl)methanamine can be compared with other similar compounds, such as:

    1-(1-Cyclohexylpyrrolidin-2-yl)methanamine: Similar structure but with a different position of the methanamine group.

    1-(1-Cyclohexylpyrrolidin-4-yl)methanamine: Another positional isomer with the methanamine group at the 4-position.

    1-(1-Cyclohexylpiperidin-3-yl)methanamine: A related compound with a piperidine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1-cyclohexylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQRKOMGBAVKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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